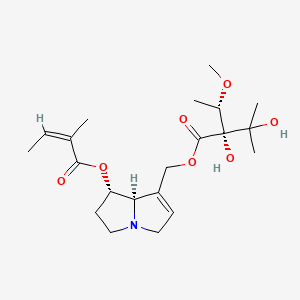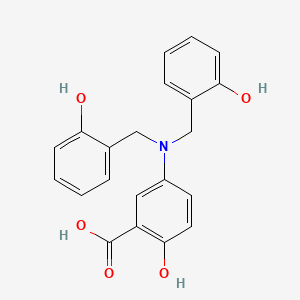
Lavendustin b
描述
Lavendustin B is a naturally occurring compound known for its inhibitory effects on protein tyrosine kinases. It is derived from the bacterium Streptomyces griseolavendus and has been studied for its potential therapeutic applications, particularly in the field of cancer research due to its ability to inhibit cell proliferation.
科学研究应用
Lavendustin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein tyrosine kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways and its potential to inhibit cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new drugs and as a tool for biochemical research.
作用机制
Target of Action
Lavendustin B is known to interact with several targets. It is an inhibitor of the interaction between HIV-1 integrase and LEDGF/p75 . It also acts as a competitive inhibitor of glucose transporter 1 (Glut1) . Additionally, this compound is a weak inhibitor of tyrosine kinases .
Mode of Action
This compound inhibits the interaction between HIV-1 integrase and its cellular cofactor, LEDGF/p75 . This interaction is crucial for the replication of HIV-1, and its inhibition can potentially disrupt the viral life cycle . As a Glut1 inhibitor, this compound competes with ATP, thereby affecting glucose transport . Its inhibitory action on tyrosine kinases, although weak, can influence various cellular processes, as these enzymes play key roles in signal transduction .
Biochemical Pathways
Given its known targets, it can be inferred that it impacts theHIV-1 replication pathway , glucose metabolism , and signal transduction pathways mediated by tyrosine kinases .
Result of Action
The inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by this compound can potentially disrupt the replication of HIV-1 . Its action as a Glut1 inhibitor can affect glucose transport , thereby influencing cellular metabolism . The inhibition of tyrosine kinases can impact various cellular processes, given the role of these enzymes in signal transduction .
生化分析
Biochemical Properties
Lavendustin B interacts with several biomolecules, including enzymes and proteins. It acts as an inhibitor of HIV-1 integrase, a key enzyme in the HIV replication cycle, by interacting with its cellular cofactor, LEDGF/p75 . This interaction inhibits the integrase’s ability to insert the viral genome into the host cell’s DNA . This compound also exhibits ATP-competitive inhibition of GLUT1 , a major glucose transporter in mammalian cells, affecting glucose uptake and metabolism .
Cellular Effects
In cellular contexts, this compound has been shown to influence various cellular processes. It inhibits the uptake of methylglucose, deoxyglucose, and dehydroascorbic acid in human erythrocytes in a dose-dependent manner . This suggests that this compound can influence cellular metabolism by modulating glucose transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits HIV-1 integrase by binding to the LEDGF/p75 binding pocket of the enzyme . This binding interaction disrupts the enzyme’s ability to interact with LEDGF/p75, thereby inhibiting the integration of the viral genome into the host cell’s DNA .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits the uptake of certain glucose derivatives in human erythrocytes in a dose-dependent manner , suggesting that its effects may vary over time depending on the concentration used.
Metabolic Pathways
This compound is involved in several metabolic pathways due to its inhibitory effects on GLUT1 . By inhibiting GLUT1, this compound can potentially affect the metabolic flux of glucose and the levels of glucose-derived metabolites within the cell .
Subcellular Localization
Given its inhibitory effects on GLUT1 , it is likely that this compound localizes to the cell membrane where GLUT1 is predominantly found
准备方法
Synthetic Routes and Reaction Conditions: Lavendustin B can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of an amide bond between a benzylamine derivative and a hydroxybenzoic acid derivative. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces griseolavendus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently isolated using techniques such as solvent extraction, chromatography, and crystallization.
化学反应分析
Types of Reactions: Lavendustin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Lavendustin A: Another derivative of Streptomyces griseolavendus with similar inhibitory effects on protein tyrosine kinases.
Genistein: A naturally occurring isoflavone with tyrosine kinase inhibitory activity.
Staurosporine: A potent inhibitor of protein kinases, including tyrosine kinases.
Uniqueness of Lavendustin B: this compound is unique due to its specific structure, which allows it to selectively inhibit certain protein tyrosine kinases. Its ability to inhibit both the interaction between HIV-1 integrase and LEDGF/p75 and glucose transporter 1 (Glut1) further distinguishes it from other similar compounds .
属性
IUPAC Name |
5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOLBQXFXYMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154854 | |
| Record name | Lavendustin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125697-91-8 | |
| Record name | Lavendustin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavendustin b | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16760 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lavendustin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lavendustin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVENDUSTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)
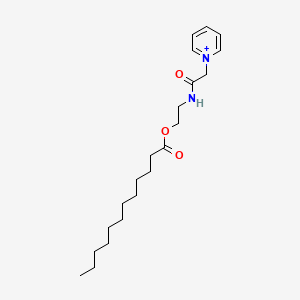
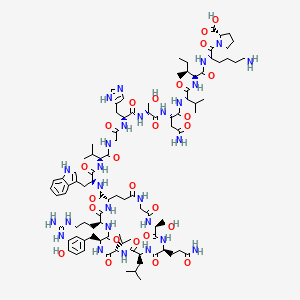

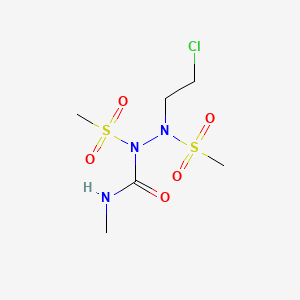
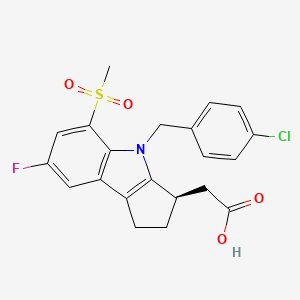

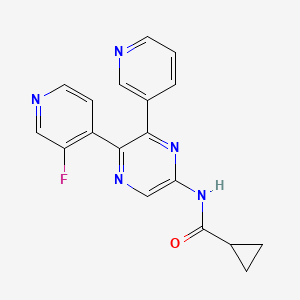

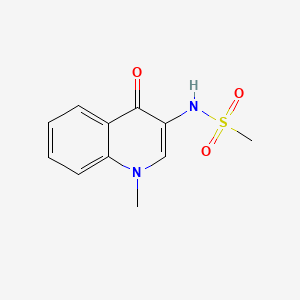
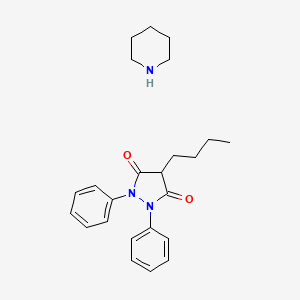
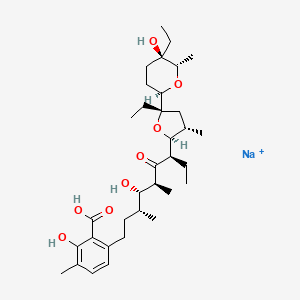
![[(3S,3aR,6Z,10Z,11aS)-4-acetyloxy-3,6,10-trimethyl-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1674523.png)
